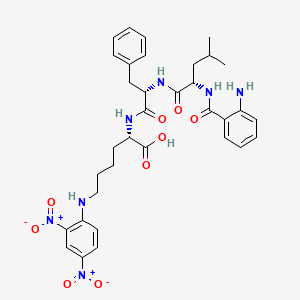
P-gp inhibitor 17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-glycoprotein inhibitor 17 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This inhibition is particularly significant in the context of drug resistance, especially in cancer therapy, where P-glycoprotein can pump out chemotherapeutic agents, reducing their efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 17 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include nucleophilic substitution, condensation, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 17 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
P-glycoprotein inhibitor 17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in P-glycoprotein inhibitor 17. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Applications De Recherche Scientifique
P-glycoprotein inhibitor 17 has a wide range of scientific research applications:
Mécanisme D'action
P-glycoprotein inhibitor 17 exerts its effects by binding to the P-glycoprotein transporter, thereby inhibiting its activity. This inhibition prevents the efflux of drugs and other substrates out of cells, increasing their intracellular concentrations. The molecular targets include the nucleotide-binding domains and transmembrane domains of P-glycoprotein. The pathways involved in this process include ATP hydrolysis and substrate translocation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to P-glycoprotein inhibitor 17 include other P-glycoprotein inhibitors such as verapamil, cyclosporine A, and tariquidar .
Uniqueness
P-glycoprotein inhibitor 17 is unique due to its specific binding affinity and inhibitory potency. Compared to other inhibitors, it may offer improved selectivity and reduced toxicity, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C36H49N3O3 |
|---|---|
Poids moléculaire |
571.8 g/mol |
Nom IUPAC |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one |
InChI |
InChI=1S/C36H49N3O3/c1-31(2)26-10-13-36(7)28(34(26,5)12-11-27(31)41)25(40)19-23-24-20-33(4,15-14-32(24,3)16-17-35(23,36)6)30-38-29(39-42-30)22-9-8-18-37-21-22/h8-9,18-19,21,24,26-28,41H,10-17,20H2,1-7H3/t24-,26-,27-,28+,32+,33-,34-,35+,36+/m0/s1 |
Clé InChI |
QKLJZFXTTQOKAL-YEXYTOCPSA-N |
SMILES isomérique |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C6=NC(=NO6)C7=CN=CC=C7 |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C6=NC(=NO6)C7=CN=CC=C7)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)
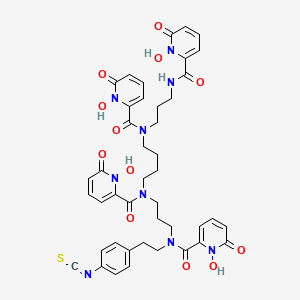
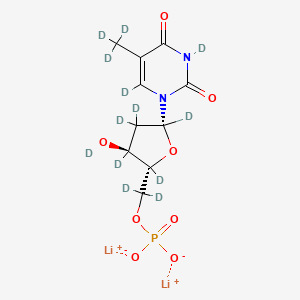
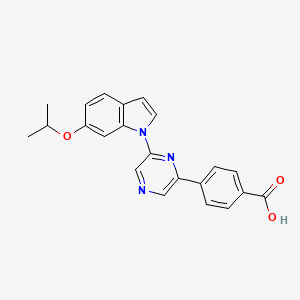

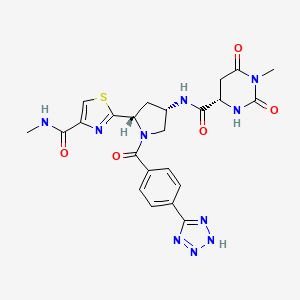
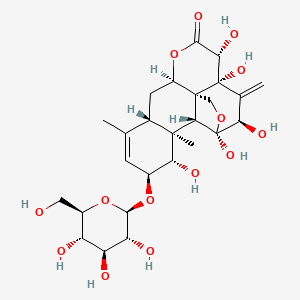

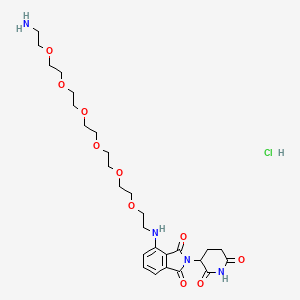
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)


![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
